molecular formula C15H15N3O3S B15037511 6-Hydroxy-4-(3-nitrophenyl)-2-(propylsulfanyl)-4,5-dihydropyridine-3-carbonitrile

6-Hydroxy-4-(3-nitrophenyl)-2-(propylsulfanyl)-4,5-dihydropyridine-3-carbonitrile

Cat. No.: B15037511
M. Wt: 317.4 g/mol
InChI Key: FDXCSUMSRBZRJW-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a nitrophenyl group, a propylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of 4-(3-nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with propylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with a suitable nitrile source under acidic conditions to form the tetrahydropyridine ring. The final product is obtained after purification through recrystallization or chromatography.

Chemical Reactions Analysis

4-(3-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The propylsulfanyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar compounds to 4-(3-nitrophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile include:

    4-(3-Nitrophenyl)-6-oxo-2-(methylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile: This compound has a methylsulfanyl group instead of a propylsulfanyl group, which may affect its reactivity and binding properties.

    4-(3-Nitrophenyl)-6-oxo-2-(ethylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile: This compound has an ethylsulfanyl group, which may result in different chemical and biological properties

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H15N3O3S/c1-2-6-22-15-13(9-16)12(8-14(19)17-15)10-4-3-5-11(7-10)18(20)21/h3-5,7,12H,2,6,8H2,1H3,(H,17,19)

InChI Key

FDXCSUMSRBZRJW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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